molecular formula C26H26N6O4 B15022550 N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide

N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide

Cat. No.: B15022550
M. Wt: 486.5 g/mol
InChI Key: KZSYNGZIIGKDDN-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzotriazole core, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the benzotriazole core This can be achieved through the cyclization of appropriate precursors under controlled conditionsCommon reagents used in these reactions include sodium borohydride for reductions and various catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like sodium borohydride or hydrogenation catalysts.

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The benzotriazole core can bind to metal ions, influencing various biochemical pathways. The nitrobenzamide group can undergo reduction to form reactive intermediates that interact with cellular components, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenoxy)methylphenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol

Uniqueness

N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide stands out due to its combination of functional groups, which confer unique chemical reactivity and potential biological activity. The presence of the benzotriazole core, methoxyphenyl group, and nitrobenzamide moiety allows for diverse applications and interactions that are not commonly found in similar compounds .

Properties

Molecular Formula

C26H26N6O4

Molecular Weight

486.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)benzotriazol-5-yl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide

InChI

InChI=1S/C26H26N6O4/c1-17-11-13-30(14-12-17)24-10-3-18(15-25(24)32(34)35)26(33)27-19-4-9-22-23(16-19)29-31(28-22)20-5-7-21(36-2)8-6-20/h3-10,15-17H,11-14H2,1-2H3,(H,27,33)

InChI Key

KZSYNGZIIGKDDN-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)C(=O)NC3=CC4=NN(N=C4C=C3)C5=CC=C(C=C5)OC)[N+](=O)[O-]

Origin of Product

United States

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